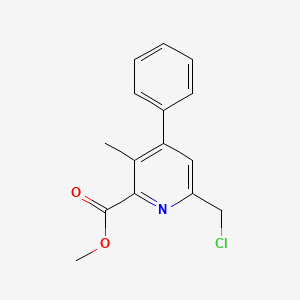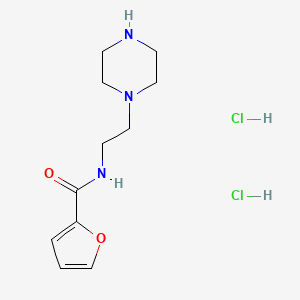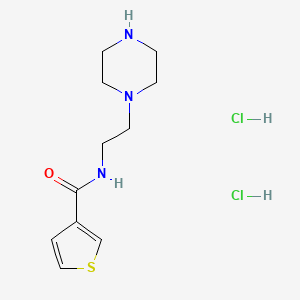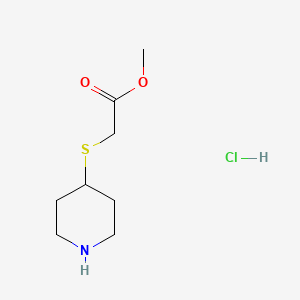
6-(氯甲基)-3-甲基-4-苯基吡啶-3-甲酸甲酯
描述
“Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, it contains a chloromethyl group, which is commonly found in chloroalkyl ethers1. Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain2.
Synthesis Analysis
While there is no specific synthesis analysis available for “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate”, chloromethyl groups are often introduced into molecules using chloromethyl methyl ether (CMME) as an alkylating agent1. In one example, a synthetic approach for the preparation of a related compound, brivaracetam, involved the use of biocatalytic resolution with fine screening of different enzymes3.
Molecular Structure Analysis
The molecular structure of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate” is not readily available. However, the structure of chloromethyl methyl ether, a related compound, is well-documented1. It is a chloroalkyl ether with the formula CH3OCH2Cl1.Chemical Reactions Analysis
There is no specific information on the chemical reactions of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate”. However, chloromethyl groups in general are reactive and can undergo various types of reactions, such as nucleophilic substitution4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate” are not readily available. However, a related compound, chloromethyl methyl ether, is a colorless liquid and is used as an alkylating agent1.科学研究应用
合成技术与化学改性
2-噁唑啉的锂化:2-(1-氯乙基)-4,4-二甲基-2-噁唑啉的锂化导致对各种合成途径有用的衍生物,包括甲基化,展示了在化学合成中的广泛应用 (卡普里亚蒂等人,2001 年)。
功能化异恶唑衍生物:3-氯甲基-5-苯基异恶唑与各种化合物的反应生成具有不同官能团的异恶唑,展示了氯甲基化合物在创造多种化学结构方面的多功能性 (波特金等人,2015 年)。
抗肿瘤药物的合成:抗肿瘤药物索拉非尼的合成涉及使用 4-氯吡啶-3-甲酸甲酯等中间体,展示了氯甲基化合物在药物合成中的作用 (姚建文,2012 年)。
与亲核试剂的反应:6-烷基(苯基)-2-甲基-4-(氯甲基)吡啶-3-羧酸乙酯与各种亲核试剂反应,生成一系列产物,突出了氯甲基化合物在复杂化学反应中的反应性和实用性 (加吉利等人,2015 年)。
生物学与药理学研究
抗菌和抗肿瘤活性:6-(氯甲基)-3-甲基-4-苯基吡啶-3-甲酸甲酯的某些衍生物显示出抗菌和抗肿瘤活性,说明了其在药物化学和药物开发中的潜力 (库比科娃等人,2003 年)。
铂(II)配合物与 DNA 结合:对含有菲咯啉甲基化衍生物(包括氯甲基)的铂(II)配合物进行的研究提供了它们与 DNA 相互作用的见解,这与癌症研究和治疗策略相关 (布罗迪等人,2004 年)。
抗菌和抗真菌特性:带有氯甲基的化合物的微波辅助合成证明了它们在抗菌和抗真菌应用中的有效性,强调了它们在开发新型抗菌剂中的潜力 (萨维斯瓦里和维贾库马尔,2016 年)。
安全和危害
The safety and hazards of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate” are not known. However, chloroalkyl ethers, which contain a chloromethyl group, are strong alkylating agents and are considered hazardous. They are known to be carcinogenic56.
未来方向
There is no specific information available on the future directions of “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate”. However, chloromethyl groups and their derivatives continue to be of interest in the field of organic synthesis1.
Please note that the information provided is based on the closest related compounds due to the limited information available on “Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate”. For more accurate and specific information, further research and analysis would be required.
属性
IUPAC Name |
methyl 6-(chloromethyl)-3-methyl-4-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-13(11-6-4-3-5-7-11)8-12(9-16)17-14(10)15(18)19-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSKQIKCDVJBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1C(=O)OC)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431155.png)


![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)
![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)

![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)